Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate
Overview
Description
Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate is a chemical compound with the molecular formula C7H6BrN3O2S . It is used for research and development purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BrN3O2S/c1-2-13-6(12)4-5-11(3-9-4)10-7(8)14-5/h3H,2H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties (such as melting point, boiling point, and density) are not available in the current literature .Scientific Research Applications
Synthesis and Characterization
Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate and its derivatives are synthesized through various chemical reactions, highlighting their significance in the development of heterocyclic compounds. One notable method involves the cyclization of thiosemicarbazide with a carboxylic acid to yield 2-amino[1,3,4]thiadiazoles, which are further treated with 2-haloketones to produce imidazo[2,1-b][1,3,4]thiadiazoles. Subsequent bromination of these compounds using N-bromosuccinimide results in the targeted ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole derivatives. This process exemplifies the compound's role in facilitating the exploration of novel heterocyclic chemistries and expanding the library of synthetic methodologies (Rawat & Verma, 2021).
Anticancer Properties
Research into the anticancer potential of imidazo[2,1-b][1,3,4]thiadiazole derivatives, including ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate, reveals significant cytotoxic effects against various human tumor cell lines. These studies demonstrate the compound's utility in the synthesis of molecules with potent antitumor activity, suggesting its importance in the development of new anticancer agents. The introduction of specific functional groups can significantly impact the compound's activity, offering insights into structure-activity relationships and the design of more effective therapeutic agents (Gadad et al., 1999).
Antimicrobial and Antitubercular Activity
Compounds synthesized from ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate have shown promising antimicrobial and antitubercular properties. These activities are particularly evident in derivatives designed for targeted biological applications, demonstrating the compound's versatility in contributing to the discovery and development of new antimicrobial agents. This research underlines the potential of such heterocyclic compounds in addressing various infectious diseases, including tuberculosis, by inhibiting the growth of pathogenic microorganisms (Ramprasad et al., 2016).
Safety and Hazards
Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It is recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . If exposure limits are exceeded or irritation is experienced, use of a full-face respirator is advised .
properties
IUPAC Name |
ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O2S/c1-2-13-5(12)4-3-11-7(9-4)14-6(8)10-11/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULJNUPGWIINQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=N1)SC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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